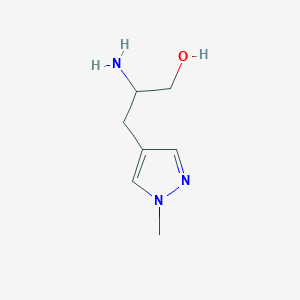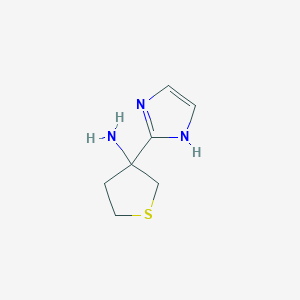
N-Cyclopropyl-N,2-dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-N,2-dimethylpiperidin-3-amine is an organic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N,2-dimethylpiperidin-3-amine typically involves the reaction of cyclopropylamine with 2,3-dimethylpiperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-N,2-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Cyclopropyl-N,2-dimethylpiperidin-3-one.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of N-Cyclopropyl-N,2-dimethylpiperidin-3-yl chloride.
Applications De Recherche Scientifique
N-Cyclopropyl-N,2-dimethylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-N,2-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopropyl-N-methylpiperidin-3-amine
- N-Cyclopropyl-N-ethylpiperidin-3-amine
- N-Cyclopropyl-N,2-dimethylpyrrolidin-3-amine
Uniqueness
N-Cyclopropyl-N,2-dimethylpiperidin-3-amine is unique due to its specific structural features, including the presence of both cyclopropyl and piperidine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
N-cyclopropyl-N,2-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C10H20N2/c1-8-10(4-3-7-11-8)12(2)9-5-6-9/h8-11H,3-7H2,1-2H3 |
Clé InChI |
PEFKTOPCZCCRRN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCN1)N(C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)


![2-{1-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13236528.png)

![8-Phenyl-6-azaspiro[3.4]octane](/img/structure/B13236544.png)
![[1-(3-Methoxypropyl)cyclopentyl]methanol](/img/structure/B13236550.png)


![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)


